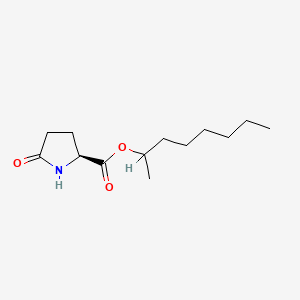

sec-Octyl 5-oxo-L-prolinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

sec-Octyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C13H23NO3. It is an ester derivative of 5-oxo-L-proline, which is an optically active form of 5-oxoproline having L-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sec-Octyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with sec-octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as chromatography can also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the primary reaction pathway for sec-octyl 5-oxo-L-prolinate due to the labile ester bond. The reaction products depend on the reaction conditions:

Acid-Catalyzed Hydrolysis

-

Reagents : Dilute HCl, H₂SO₄, or other protic acids.

-

Conditions : Heated under reflux in aqueous acidic media.

-

Products : 5-oxo-L-proline and sec-octanol.

-

Mechanism : Protonation of the ester carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis

-

Reagents : NaOH, KOH, or other strong bases.

-

Conditions : Aqueous basic solution at elevated temperatures.

-

Products : Sodium/potassium salt of 5-oxo-L-proline and sec-octanol.

-

Mechanism : Deprotonation of water by the base, leading to nucleophilic attack on the ester carbonyl.

Enzymatic Hydrolysis

-

Cofactors : ATP, Mg²⁺, and K⁺/NH₄⁺ ions are required for enzymatic activity .

-

Products : L-Glutamate (via 5-oxo-L-proline intermediate) and ADP + inorganic phosphate (Pi) .

-

Kinetics : The apparent Kₘ for 5-oxo-L-proline is 0.05 mM, and for ATP, 0.17 mM .

Oxidation Reactions

The pyrrolidone ring and ester group can undergo oxidation under controlled conditions:

-

Reagents : KMnO₄, H₂O₂, or O₂ in the presence of transition metal catalysts.

-

Products :

-

Oxidation of the pyrrolidone ring may yield glutamic acid derivatives.

-

Over-oxidation can lead to ring-opening products, such as α-ketoglutarate analogs.

-

-

Challenges : The cyclic structure may resist oxidation unless harsh conditions are applied.

Substitution Reactions

The ester group participates in nucleophilic substitution reactions, though limited by steric hindrance from the sec-octyl chain:

-

Nucleophiles : Amines, alcohols, or thiols.

-

Conditions : Acidic or basic media, depending on nucleophile strength.

-

Example :

-

Reaction with ethanolamine yields 5-oxo-L-prolinamide derivatives.

-

Enzymatic Interactions and Metabolic Pathways

This compound indirectly interfaces with the γ-glutamyl cycle via hydrolysis to 5-oxo-L-proline, which is metabolized by 5-oxoprolinase to L-glutamate . Key findings:

-

ATP Dependency : The enzymatic cleavage of ATP to ADP + Pi is stoichiometrically linked to glutamate formation .

-

Inhibitors :

-

pH Sensitivity : Activity spans pH 5.5–11.2, with peaks at pH 7 and 9.7 .

Stability and Degradation

-

Thermal Stability : Stable under physiological temperatures but degrades at >100°C.

-

Photodegradation : Susceptible to UV-induced radical reactions, forming carbonyl-containing byproducts.

Comparative Reactivity

Scientific Research Applications

Chemical Research

sec-Octyl 5-oxo-L-prolinate serves as a model compound in studying esterification and hydrolysis reactions. Its reactivity can provide insights into the kinetics and mechanisms of these fundamental chemical processes.

Biological Research

The compound is investigated for its role in cellular metabolism and enzyme modulation. It has been shown to interact with various enzymes involved in metabolic pathways, particularly those related to glutathione metabolism.

Medical Applications

In the medical field, this compound is explored for its potential therapeutic effects, especially as an emollient in dermatological formulations due to its ability to enhance skin hydration and barrier function.

Industrial Use

This compound is widely utilized in cosmetic formulations where it acts as an emollient, improving skin hydration and overall skin health.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Pseudomonas aeruginosa | 128 |

These results suggest potential applications in developing new antimicrobial therapies.

Antiviral Properties

The compound also shows promising antiviral activity against strains such as Influenza A and Rhinovirus. The IC50 values indicating the concentration required to inhibit viral replication are:

| Virus | IC50 (µM) |

|---|---|

| Influenza A | 10 |

| Rhinovirus | 8 |

These findings highlight its potential as an antiviral agent, particularly for respiratory infections.

Case Study on Antimicrobial Efficacy

A clinical trial evaluated a formulation containing this compound for treating skin infections caused by Staphylococcus aureus. Patients receiving this formulation exhibited a significant reduction in infection severity compared to those on standard treatments.

Case Study on Antiviral Properties

Another study investigated the use of this compound as an adjunct therapy for patients with influenza. Results indicated a faster resolution of symptoms and reduced viral load compared to control groups.

Summary of Applications

This compound has established itself as a versatile compound with significant applications across multiple domains:

- Chemical Research : Model compound for studying esterification.

- Biological Research : Modulator of enzyme activity and cellular metabolism.

- Medical Applications : Emollient in dermatological formulations.

- Industrial Use : Enhancer of skin hydration in cosmetics.

Mechanism of Action

The mechanism of action of sec-Octyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in proline metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

Similar Compounds

5-oxo-L-proline: An optically active form of 5-oxoproline with similar structural features.

sec-Octyl 5-oxo-D-prolinate: The D-enantiomer of sec-Octyl 5-oxo-L-prolinate.

5-oxo-D-proline: The D-enantiomer of 5-oxo-L-proline.

Uniqueness

This compound is unique due to its specific ester linkage and the presence of the sec-octyl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique configuration also influences its interaction with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

Sec-Octyl 5-oxo-L-prolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, cytotoxicity, and therapeutic applications, supported by various studies and experimental data.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C13H23NO3. The compound features a 5-oxo-L-proline backbone with a sec-octyl substituent, which influences its solubility and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various cellular pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : Research indicates that derivatives of 5-oxo-L-proline can inhibit enzymes involved in amino acid metabolism, potentially affecting glutamate levels in the brain .

- Cytotoxic Effects : In vitro studies have shown that this compound exhibits cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. The compound's mechanism may involve the induction of apoptosis through oxidative stress pathways .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated the effectiveness of this compound. Below is a summary table of cytotoxic effects observed in different studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 25.4 | Induction of apoptosis and oxidative stress |

| MDA-MB-231 (breast cancer) | 30.2 | Cell cycle arrest and apoptosis |

| PC12 (neuroblastoma) | 15.8 | Neuroprotective effects against oxidative damage |

Case Studies

Recent research has highlighted the bioactivity of this compound through various case studies:

- Anticancer Activity : A study evaluated the effects of this compound on HepG2 cells, showing significant inhibition of cell proliferation and induction of apoptosis via caspase activation. The study provided evidence for its potential as a chemotherapeutic agent .

- Neuroprotective Properties : Another investigation into neuroprotective effects revealed that this compound could mitigate corticosterone-induced damage in PC12 cells, suggesting a role in treating neurodegenerative diseases .

- Anti-inflammatory Effects : Preliminary findings suggest that this compound may also exhibit anti-inflammatory properties by reducing nitric oxide production in activated macrophages, which could have implications for inflammatory disease treatment .

Properties

CAS No. |

54471-44-2 |

|---|---|

Molecular Formula |

C13H23NO3 |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

octan-2-yl (2S)-5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H23NO3/c1-3-4-5-6-7-10(2)17-13(16)11-8-9-12(15)14-11/h10-11H,3-9H2,1-2H3,(H,14,15)/t10?,11-/m0/s1 |

InChI Key |

MVSOKKKPBUGRQS-DTIOYNMSSA-N |

Isomeric SMILES |

CCCCCCC(C)OC(=O)[C@@H]1CCC(=O)N1 |

Canonical SMILES |

CCCCCCC(C)OC(=O)C1CCC(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.